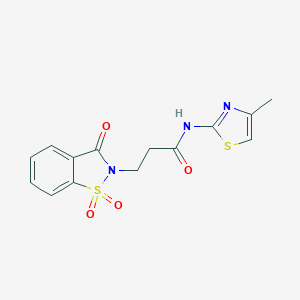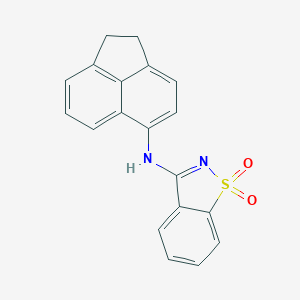![molecular formula C12H14FNO3 B277318 5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)
5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid, also known as FBAOPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBAOPA is a derivative of the naturally occurring amino acid, glutamic acid, and has been synthesized using various methods.
Wirkmechanismus
5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid acts as a modulator of glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. It binds to the glycine-binding site of the NMDA receptor, increasing the affinity of glycine for the receptor. This results in the activation of the NMDA receptor, leading to an increase in calcium influx and subsequent downstream signaling pathways. 5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid has also been shown to inhibit the activity of the enzyme, glutaminase, which is responsible for the production of glutamate.
Biochemical and Physiological Effects:
5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also exhibits analgesic effects by reducing pain sensitivity in animal models. 5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid has been shown to reduce seizure activity in animal models of epilepsy. Additionally, 5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using established methods, and its effects can be easily measured using various assays. However, 5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid has several limitations, including its limited solubility in water, which can make it difficult to administer in animal models. Additionally, 5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for the study of 5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid. One direction is the investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use in the treatment of neuropathic pain and epilepsy. Additionally, further studies are needed to establish the safety and efficacy of 5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid in humans.
Synthesemethoden
5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid can be synthesized using various methods, including the reaction of 4-fluorobenzylamine with glutamic acid, followed by the addition of acetic anhydride and triethylamine. Another method involves the reaction of 4-fluorobenzylamine with N-carbobenzyloxy-L-glutamic acid, followed by the removal of the protective group using hydrogenation. The synthesis of 5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to modulate glutamate receptors. Additionally, 5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid has been studied for its potential use in the treatment of neuropathic pain and epilepsy.
Eigenschaften
Molekularformel |
C12H14FNO3 |
|---|---|
Molekulargewicht |
239.24 g/mol |
IUPAC-Name |
5-[(4-fluorophenyl)methylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14FNO3/c13-10-6-4-9(5-7-10)8-14-11(15)2-1-3-12(16)17/h4-7H,1-3,8H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
ZTMJRLLLDVKUMY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)CCCC(=O)O)F |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)CCCC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B277235.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B277237.png)
![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)

![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)

![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)

![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
